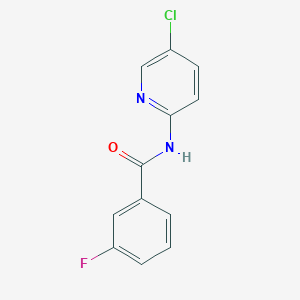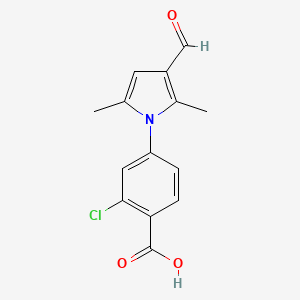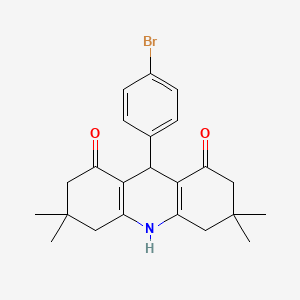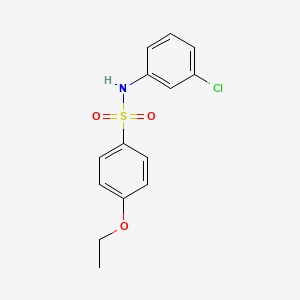![molecular formula C19H22O4 B5718281 4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)
4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, commonly known as coumarin, is a naturally occurring compound found in various plants. It is widely used in the pharmaceutical industry due to its diverse biological activities, including antioxidant, anti-inflammatory, anti-tumor, and anti-coagulant properties. Coumarin has also been reported to possess anti-microbial and insecticidal properties.
作用機序
The exact mechanism of action of coumarin is not fully understood. However, it has been proposed that coumarin exerts its biological activities through various mechanisms, including the inhibition of enzymes, the modulation of signaling pathways, and the induction of apoptosis. Coumarin has been reported to inhibit the activity of various enzymes, including topoisomerase, histone deacetylase, and cyclooxygenase-2. It has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways. Additionally, coumarin has been reported to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
Coumarin has been reported to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Coumarin has also been reported to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and enzymes. Additionally, coumarin has been shown to possess anti-coagulant properties by inhibiting the activity of thrombin and factor Xa. These properties make coumarin a promising candidate for the development of drugs for the treatment of various diseases, including cancer, inflammation, and thrombosis.
実験室実験の利点と制限
Coumarin has several advantages for lab experiments, including its low cost, high availability, and diverse biological activities. It can be easily synthesized through various methods and is readily available in various plant sources. Additionally, coumarin possesses various biological activities, making it a versatile compound for the development of drugs for the treatment of various diseases. However, coumarin also has several limitations for lab experiments, including its poor solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving coumarin.
将来の方向性
Coumarin has several future directions for research, including the development of coumarin-based drugs for the treatment of various diseases, the optimization of coumarin synthesis methods, and the investigation of the mechanism of action of coumarin. Coumarin-based drugs have the potential to be developed for the treatment of various diseases, including cancer, inflammation, and thrombosis. Additionally, the optimization of coumarin synthesis methods can lead to the production of coumarin in high yields with high purity. Finally, the investigation of the mechanism of action of coumarin can lead to a better understanding of its biological activities and potential applications.
合成法
Coumarin can be synthesized through various methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde and acetic anhydride in the presence of sodium acetate. The Pechmann condensation involves the reaction of phenol with an acid anhydride in the presence of a Lewis acid catalyst. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of sodium ethoxide. These methods have been optimized to produce coumarin in high yields with high purity.
科学的研究の応用
Coumarin has been extensively studied for its various biological activities, including anti-tumor, anti-inflammatory, and anti-coagulant properties. It has been reported to inhibit the growth of various cancer cells, including breast, lung, colon, and liver cancer cells. Coumarin has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and enzymes. Additionally, coumarin has been reported to possess anti-coagulant properties by inhibiting the activity of thrombin and factor Xa. These properties make coumarin a promising candidate for the development of anti-cancer, anti-inflammatory, and anti-coagulant drugs.
特性
IUPAC Name |
4-ethyl-7,8-bis(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-6-14-9-17(20)23-18-15(14)7-8-16(21-10-12(2)3)19(18)22-11-13(4)5/h7-9H,2,4,6,10-11H2,1,3,5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVFHMYJBCDFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2OCC(=C)C)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)


![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)

![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)